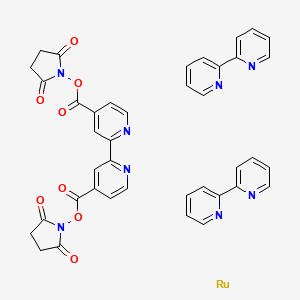
Bis-(bipyridin)-4 4'-dicarboxybipyri.-RU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Bis-(bipyridin)-4 4’-dicarboxybipyri-RU” is a coordination compound that involves a ruthenium metal center coordinated with bipyridine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” typically involves the coordination of bipyridine ligands to a ruthenium precursor. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur where one or more bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cerium ammonium nitrate.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands like phosphines, amines.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new coordination compounds with different ligands.
科学研究应用
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells.
作用机制
The mechanism of action of “Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” involves its ability to interact with molecular targets through coordination chemistry. The ruthenium center can participate in electron transfer processes, making it effective in catalytic and photochemical applications. The bipyridine ligands help stabilize the metal center and facilitate interactions with other molecules.
相似化合物的比较
Similar Compounds
- Bis-(bipyridin)-ruthenium(II) chloride
- Tris-(bipyridin)-ruthenium(II) chloride
- Bis-(phenanthroline)-ruthenium(II) chloride
Uniqueness
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” is unique due to the presence of carboxyl groups on the bipyridine ligands, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble catalysts or photosensitizers.
生物活性
The compound Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU , commonly referred to as a ruthenium complex, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and data tables.
Synthesis and Characterization
The synthesis of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU typically involves coordination of ruthenium with the bipyridine ligand. The resulting complex can be characterized using various techniques such as:
- X-ray diffraction for structural elucidation.
- UV-Vis spectroscopy to study electronic transitions.
- NMR spectroscopy for understanding molecular dynamics.
Anticancer Activity
Several studies have demonstrated the anticancer potential of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU. The compound has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87MG) cells.
-
Cytotoxicity Studies :
- The compound exhibited an IC50 value comparable to that of cisplatin, indicating potent cytotoxic effects. For instance, a recent study reported an IC50 value of approximately 34.4 µM against 4T1-luc metastatic mammary breast cancer cells .
- Apoptotic pathways were activated upon treatment with the compound, leading to increased cell death through intrinsic mechanisms involving caspase activation .
- Mechanism of Action :
Antibacterial Activity
The antibacterial properties of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU have also been investigated. The complex demonstrates activity against both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) :
- Mechanism of Action :
Data Tables
Case Studies
- Study on Cytotoxicity in Cancer Cells : A comprehensive study evaluated the cytotoxic effects of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU on MCF-7 cells, revealing that the compound induced significant apoptosis through mitochondrial pathways .
- Antibacterial Efficacy Against Pathogens : Another investigation highlighted the effectiveness of this compound against clinical strains of bacteria, demonstrating its potential use in developing new antibacterial therapies .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O8.2C10H8N2.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h5-10H,1-4H2;2*1-8H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOLOZSLWBDCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N8O8Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














